

An In-depth Technical Guide to N-Benzoyl-Lalanine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-alanine is a derivative of the amino acid L-alanine, characterized by the presence of a benzoyl group attached to the nitrogen atom. This modification imparts specific chemical and physical properties that make it a valuable compound in various scientific domains. This technical guide provides a comprehensive overview of **N-Benzoyl-L-alanine**, focusing on its molecular characteristics, experimental protocols for its synthesis and analysis, and its biological relevance. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physical Properties

N-Benzoyl-L-alanine is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.



Property	Value	Source
Molecular Formula	C10H11NO3	[1][2][3]
Molecular Weight	193.20 g/mol	[1][2][3]
IUPAC Name	(2S)-2-benzamidopropanoic acid	[4]
CAS Registry Number	2198-64-3	[1]
Melting Point	146-148 °C	[1]
Boiling Point	148-151 °C	[5]
Solubility	Limited solubility in water; soluble in polar organic solvents like alcohols and dimethylformamide. Solubility in aqueous solutions increases under basic conditions.	[1]

Synthesis of N-Benzoyl-L-alanine

The synthesis of **N-Benzoyl-L-alanine** is typically achieved through the Schotten-Baumann reaction, which involves the acylation of L-alanine with benzoyl chloride under basic conditions.

Experimental Protocol:

Materials:

- L-alanine
- 2N Sodium hydroxide (NaOH) solution
- Benzoyl chloride
- Concentrated hydrochloric acid (HCl)
- Ice



Procedure:

- Dissolve 17.8 g (0.2 mole) of L-alanine in 120 ml of 2N sodium hydroxide solution,
 maintaining the temperature between 0-5 °C using an ice bath.
- In ten equal and alternate portions, add 30.0 g (0.22 mole) of benzoyl chloride and 120 ml of 2N sodium hydroxide solution. After each addition, shake the mixture vigorously while continuing to cool it with ice. It is crucial to maintain an alkaline pH throughout the addition.
- After the addition is complete, shake the mixture for an additional 15 minutes at room temperature.
- Acidify the resulting clear solution with concentrated hydrochloric acid to a pH of 2, while cooling with ice.
- N-Benzoyl-L-alanine will precipitate as a solid.
- Collect the solid by filtration. The expected yield is approximately 27.8 g, with a melting point of 137-139 °C.

Analytical Characterization

Accurate characterization of **N-Benzoyl-L-alanine** is essential for its use in research and development. The following are standard analytical techniques and their expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **N-Benzoyl-L-alanine**.

¹H NMR Spectroscopy:

- Protocol: A proton NMR spectrum can be recorded on a 300 MHz instrument. The sample can be prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Expected Signals: The spectrum will show characteristic peaks for the aromatic protons of the benzoyl group, the methine proton of the alanine backbone, and the methyl protons of



the alanine side chain.

¹³C NMR Spectroscopy:

- Protocol: A carbon NMR spectrum provides information on the carbon framework of the molecule. The sample preparation is similar to that for ¹H NMR.
- Expected Signals: The spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons of the benzoyl group, and the carbons of the alanine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **N-Benzoyl-L-alanine**.

- Protocol: An FTIR spectrum can be obtained using a KBr wafer or mineral oil mull technique. [2][6]
- Expected Bands: The spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches of the benzoyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N-Benzoyl-L-alanine**.

- Protocol: A mass spectrum can be acquired using techniques such as gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
- Expected Results: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **N-Benzoyl-L-alanine** (193.20 g/mol).

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of **N-Benzoyl-L-alanine** and for chiral separations.



Protocol for Chiral Separation: A common application is the separation of D- and Lenantiomers. While a specific protocol for N-Benzoyl-L-alanine is not detailed in the
provided search results, a general approach for chiral amino acid analysis involves using a
chiral stationary phase column. The mobile phase typically consists of a mixture of an
organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

Biological and Pharmacological Relevance

N-Benzoyl-L-alanine is recognized as a metabolite and plays a role in various biological contexts.[4] Its derivatives have been investigated for their potential therapeutic applications.

Enzyme Inhibition

N-Benzoyl amino acids, including **N-Benzoyl-L-alanine**, have been studied as inhibitors of various enzymes. The benzoyl group can contribute to the binding affinity of the molecule to the active site of an enzyme. This makes it a useful scaffold for designing enzyme inhibitors in drug discovery.

Signaling Pathways

The direct involvement of **N-Benzoyl-L-alanine** in specific signaling pathways is not extensively documented in the provided search results. However, as a metabolite, it can be inferred that it may intersect with various metabolic pathways. Further research is needed to elucidate its precise roles in cellular signaling.

Logical Workflow and Pathway Diagrams Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **N-Benzoyl-L-alanine** can be visualized as follows:



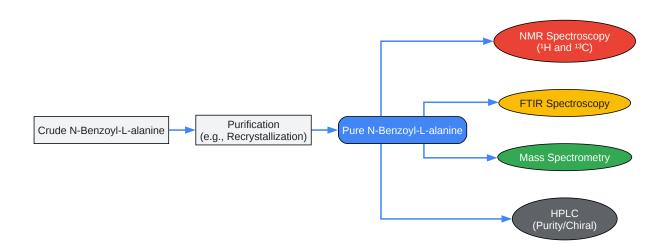


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Caption: Workflow for the synthesis of **N-Benzoyl-L-alanine**.

General Analytical Characterization Workflow

The logical flow for the analytical characterization of the synthesized **N-Benzoyl-L-alanine** is outlined below:





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Caption: Analytical workflow for **N-Benzoyl-L-alanine**.

Conclusion

This technical guide has provided a detailed overview of **N-Benzoyl-L-alanine**, encompassing its fundamental properties, a robust synthesis protocol, and methods for its analytical characterization. While its role as a metabolite is established, its specific functions in biological pathways remain an area for further investigation. The information compiled here serves as a valuable resource for scientists and researchers, facilitating the effective use of **N-Benzoyl-L-alanine** in their laboratory and developmental work.

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